Dodecane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The dodecanesulfonate ion, also known as dodecane-1-sulfonate, is an organosulfonic acid derivative with the chemical formula C₁₂H₂₅O₃S. It is commonly encountered in its sodium salt form, sodium dodecanesulfonate. This compound is widely used in various industrial and scientific applications due to its surfactant properties and its role as an ion-pairing reagent in chromatography .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecanesulfonate ion can be synthesized through the sulfonation of dodecane. The process typically involves the reaction of dodecane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of sodium dodecanesulfonate often involves continuous sulfonation processes where dodecane is reacted with sulfur trioxide in a controlled environment. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. This method ensures high purity and consistent quality of the final product .
Types of Reactions:
Oxidation: Dodecanesulfonate ion can undergo oxidation reactions, although these are less common due to the stability of the sulfonate group.
Reduction: Reduction reactions are also rare for this compound.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted alkanes depending on the nucleophile used.
Scientific Research Applications
Dodecanesulfonate ion has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of dodecanesulfonate ion in its applications is its ability to act as a surfactant. This property allows it to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. In chromatography, it functions as an ion-pairing reagent by interacting with analytes to increase their retention on the column .
Comparison with Similar Compounds
- Decane-1-sulfonic acid sodium salt (C₁₀H₂₁O₃SNa)
- Octane-1-sulfonic acid sodium salt (C₈H₁₇O₃SNa)
- Hexadecane-1-sulfonic acid sodium salt (C₁₆H₃₃O₃SNa)
Comparison: Dodecanesulfonate ion is unique among these compounds due to its longer carbon chain, which enhances its surfactant properties and makes it more effective in applications requiring strong hydrophobic interactions. This makes it particularly valuable in chromatography and industrial applications where high surfactant activity is needed .
Properties
CAS No. |
38480-64-7 |
---|---|
Molecular Formula |
C12H25O3S- |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
dodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H,13,14,15)/p-1 |
InChI Key |
LDMOEFOXLIZJOW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.